N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(2-Methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furocoumarin core with multiple methyl substituents and a methoxyethyl-modified acetamide side chain.
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C20H23NO5/c1-10-13(4)25-18-12(3)19-15(8-14(10)18)11(2)16(20(23)26-19)9-17(22)21-6-7-24-5/h8H,6-7,9H2,1-5H3,(H,21,22) |
InChI Key |
IAPLFJVFUWADAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCOC)C)C)C |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that belongs to the furochromen family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H23NO5
Molecular Weight: Approximately 363.4 g/mol
The compound features a furochromen core structure, which is known for its potential bioactivity. The presence of the methoxyethyl and acetamide functional groups contributes to its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
These results suggest that this compound may selectively target cancer cells while sparing normal cells.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition: Interaction with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation: Binding to cellular receptors that regulate growth and apoptosis.
Further research is required to elucidate the precise molecular interactions and pathways involved.
Study on Antiproliferative Activity
In a study conducted by Fayad et al., various derivatives of furochromen compounds were screened for anticancer activity using multicellular spheroids as models. The study highlighted that certain structural modifications enhanced the antiproliferative effects against cancer cells compared to standard treatments like doxorubicin .
Antioxidant Activity
In addition to its anticancer properties, this compound has shown significant antioxidant activity in various assays (e.g., DPPH and FRAP). This property may contribute to its overall therapeutic profile by reducing oxidative stress in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structure shares key features with other psoralen-based acetamides and sulfonohydrazides. Below is a systematic comparison based on substituent variations, synthesis routes, and biological activities.
Core Structure and Substituent Modifications
Furocoumarin Core :
- The 7-oxo-7H-furo[3,2-g]chromen system is conserved across analogs. Differences arise in methyl group positions (e.g., 2,3,5,9-tetramethyl in the target vs. 5,9-dimethyl in I-10 or 5-methyl in I-11) .
Acetamide Side Chain :
- N-(2-Methoxyethyl) Group : The methoxyethyl substituent may enhance hydrophilicity compared to bulkier aryl groups (e.g., 4-iodophenyl in I-10 or 3-fluorophenyl in II-13) .
- N-(2-Furylmethyl) Group : A closely related analog (N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide) replaces methoxyethyl with a furylmethyl moiety, which could reduce solubility but increase π-π stacking interactions .
Physicochemical Properties
Key Research Findings and Trends
Substituent Effects: Methoxyethyl and hydroxyethyl groups enhance solubility and synthetic accessibility compared to aryl or heteroaryl substituents .
Synthetic Optimization :
- Multicomponent reactions (e.g., ) and acid-catalyzed cyclizations are efficient for constructing complex furocoumarin frameworks .
Biological Potential: Psoralen derivatives with hydrophilic side chains (e.g., methoxyethyl) warrant further evaluation for photochemotherapy or antifungal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
